molecular formula C10H11FO3 B1449200 3-(4-Fluorophenyl)-2-methoxypropanoic acid CAS No. 1780028-28-5

3-(4-Fluorophenyl)-2-methoxypropanoic acid

Cat. No.: B1449200
CAS No.: 1780028-28-5
M. Wt: 198.19 g/mol
InChI Key: AAGMEAPWJXLMDI-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-methoxypropanoic acid is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, a methoxy group, and a propanoic acid moiety

Scientific Research Applications

3-(4-Fluorophenyl)-2-methoxypropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

While specific safety data for 3-(4-Fluorophenyl)-2-methoxypropanoic acid is not available, it’s important to handle all chemical compounds with care. Personal protective equipment, including eye protection and gloves, should be worn when handling the compound .

Future Directions

The future directions for research on 3-(4-Fluorophenyl)-2-methoxypropanoic acid could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the interest in fluorinated compounds in medicinal chemistry, this compound could serve as a useful building block for the synthesis of new drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-methoxypropanoic acid typically involves the reaction of 4-fluorobenzaldehyde with methoxyacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated process control can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-methoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)propanoic acid
  • 3-(4-Methoxyphenyl)propanoic acid
  • 3-(4-Chlorophenyl)propanoic acid

Uniqueness

3-(4-Fluorophenyl)-2-methoxypropanoic acid is unique due to the combination of the fluorine atom and the methoxy group, which can significantly influence its chemical reactivity and biological activity. The presence of these functional groups can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-14-9(10(12)13)6-7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGMEAPWJXLMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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